N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Description
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is a complex organic compound used in various fields of scientific research. Its intricate structure gives it unique chemical properties, making it useful in different industrial and medicinal applications.
Properties
IUPAC Name |
N-[4-chloro-3-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N4O3S/c1-6-15-18(11(19)17(6)10(13)14)9-5-7(3-4-8(9)12)16-22(2,20)21/h3-5,10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWONMYVQYIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide typically involves multiple steps:
Preparation of the starting materials: : This includes synthesis of intermediates such as 4-chloro-3-nitrobenzene and 4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole.
Formation of the intermediate: : The starting materials undergo nitration, reduction, and subsequent cyclization reactions to form the triazole ring.
Final product synthesis: : The intermediate undergoes sulfonylation and chlorination to produce the final compound. The reaction conditions vary, but often require specific catalysts, temperature control, and pH adjustments.
Industrial Production Methods
Industrially, the compound is produced using automated synthesizers that ensure high yield and purity. Advanced techniques such as continuous flow reactors are often employed to maintain consistent reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can modify the triazole ring or the sulfonamide group.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring and the triazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various triazole derivatives, chlorinated compounds, and sulfone products. These products have unique properties that can be exploited in different applications.
Scientific Research Applications
Chemistry
In chemistry, N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is used as a reagent for synthesizing other complex organic molecules.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules like enzymes and proteins.
Medicine
In medicine, it’s being investigated for its potential therapeutic effects, particularly as an antifungal and antibacterial agent.
Industry
Industrially, the compound finds use in the production of advanced materials and as an intermediate in various synthetic processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The difluoromethyl group and the triazole ring play crucial roles in its mechanism of action, often involving disruption of metabolic pathways or inhibition of protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, triazole derivatives, and chlorinated aromatic compounds.
Uniqueness
The uniqueness of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide lies in its specific structure that allows for a broad range of reactions and applications. The presence of the difluoromethyl group distinguishes it from other similar compounds, offering unique interactions and stability.
By exploring the detailed aspects of this compound, one gains a comprehensive understanding of its potential and versatility in various fields. This compound stands as a significant example of how intricate molecular structures can be harnessed for diverse scientific and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
